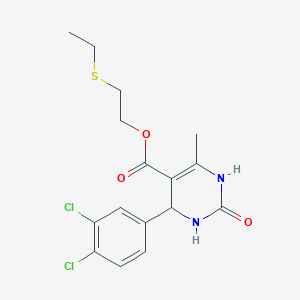
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, also known as Cifox, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of furan derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves its binding to specific proteins, which induces a conformational change that leads to the emission of fluorescence. The exact mechanism of this process is still being studied, but it is thought to involve interactions between the furan ring of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and amino acid residues in the protein.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to have a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of ion channels. These effects are thought to be related to its ability to bind to specific proteins and induce conformational changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in lab experiments is its specificity for certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide. One area of interest is the development of new fluorescent probes based on the structure of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, which could have improved properties for studying protein interactions. Another potential direction is the use of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in drug discovery, as its ability to modulate certain enzymes and ion channels could be useful in identifying new drug targets. Finally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and its interactions with specific proteins.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves the reaction of 2-chloro-4-iodophenylamine with 3-chloro-2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furfurylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to bind specifically to certain proteins and emit fluorescence upon binding, making it a useful tool for studying protein interactions.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-12(3-2-4-13(10)19)16-7-8-17(24-16)18(23)22-15-6-5-11(21)9-14(15)20/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSBOCNCLXDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)


![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)

![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)

![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)